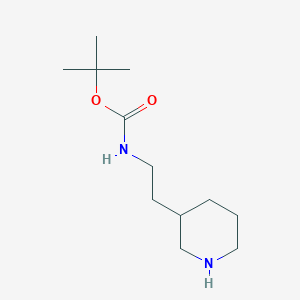

3-(N-Boc-aminoethyl)-piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Characterization of Piperidine Derivatives

Synthesis Analysis

The synthesis of various piperidine derivatives, including those with the 3-(N-Boc-aminoethyl) moiety, has been explored through different synthetic routes. For instance, the conversion of piperidine carboxylic acids to β-keto esters followed by treatment with N,N-dimethylformamide dimethyl acetal has been used to create novel heterocyclic amino acids . Additionally, the cyclization of amino aldehyde benzylimines derived from amino acid methyl esters in the presence of Lewis acids has led to the formation of 3-amino-2,4-dialkyl-substituted piperidines . The synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] involved nucleophilic substitution, cyano-reduction, and cyclization reactions . Furthermore, asymmetric carbon-carbon bond formations via lithiated N-Boc allylic and benzylic amines have been used to synthesize substituted piperidines .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-(N-Boc-amino)piperidine has been characterized using spectroscopic techniques and density functional theory (DFT). The study provided optimized geometrical parameters, vibrational assignments, and insights into the conformational preferences of the molecule . The relative configurations of other piperidine derivatives have been established by NMR and X-ray crystal structure analyses .

Chemical Reactions Analysis

The reactivity of piperidine derivatives in various chemical reactions has been investigated. For example, the deprotonation of N-Boc-piperidine by a sec-alkyllithium and (-)-sparteine complex was studied, revealing moderate selectivity for the removal of the pro-S hydrogen . The preparation of orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines via nucleophilic aziridine ring opening and copper-catalyzed Huisgen 1,3-dipolar cycloaddition has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been elucidated through various computational and experimental methods. The HOMO-LUMO bandgap energy, electron excitation analysis, molecular electrostatic potential, and Fukui function descriptors have been used to identify reactive sites of the compounds . The self-assembly behavior of dendritic melamines comprising piperidine motifs was observed, with nano-aggregates forming due to shell-to-shell pre-associations .

Applications De Recherche Scientifique

Palladium-Catalyzed Arylation : A study by Millet and Baudoin (2015) explores the palladium-catalyzed migrative Negishi coupling to access 3-aryl-N-Boc-piperidines. This process shows good to excellent selectivity and yields between 43% and 76%. The use of a new flexible phenylpyrrole-based phosphine ligand was crucial for efficiency and β-selectivity (Millet & Baudoin, 2015).

Synthesis of Heterocyclic Amino Acids : Matulevičiūtė et al. (2021) developed methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These compounds are synthesized in their N-Boc protected ester form for use as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

Cyclic Borinate Derivatives : A study by Höpfl et al. (1998) synthesized 2-aminoethyl- and 3-aminopropyl borinate derivatives with a coordinative N→B bond from piperidine and piperazine alcohols. These compounds are analogous to N-spiro compounds and have been characterized by spectroscopic methods and X-ray crystallography (Höpfl et al., 1998).

Asymmetric Deprotonation Investigation : Bailey et al. (2002) conducted an experimental and computational investigation of the enantioselective deprotonation of N-Boc-piperidine. They found that the deprotonation proceeds with moderate selectivity, offering insights into the chemistry of N-Boc-piperidines (Bailey et al., 2002).

Synthesis of Triazolyl-Substituted 3-Aminopiperidines : Schramm et al. (2010) reported the preparation of orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines as new scaffolds for combinatorial chemistry (Schramm et al., 2010).

1-Boc-Piperidine-4-Carboxaldehyde in Binge-Eating and Anxiety : Guzmán-Rodríguez et al. (2021) studied 1-Boc-piperidine-4-carboxaldehyde for its effects on binge-eating behavior and anxiety in rats. This study contributes to the understanding of the therapeutic potential of piperidine derivatives (Guzmán-Rodríguez et al., 2021).

Spectroscopic and Molecular Docking Studies : Janani et al. (2020) characterized 1-Benzyl-4-(N-Boc-amino)piperidine using various spectroscopic techniques and molecular docking to study its anticancer activity against VEGFR-2 Kinase inhibitor receptors (Janani et al., 2020).

Propriétés

IUPAC Name |

tert-butyl N-(2-piperidin-3-ylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIKKZRRQGXGHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1CCCNC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402387 |

Source

|

| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Boc-aminoethyl)-piperidine | |

CAS RN |

215305-98-9 |

Source

|

| Record name | tert-Butyl [2-(piperidin-3-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(piperidin-3-yl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)